molecular formula C12H9N3O B15244285 7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one CAS No. 66066-67-9

7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one

Cat. No.: B15244285
CAS No.: 66066-67-9
M. Wt: 211.22 g/mol
InChI Key: AYIPQDXLIFHGBB-UHFFFAOYSA-N
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Description

7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one is a heterocyclic compound that has garnered significant attention in recent years due to its diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, which is known for its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) have also been employed .

Industrial Production Methods: Industrial production methods for this compound often utilize catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system. This method is advantageous due to its efficiency and the moderate yields obtained .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 7-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one stands out due to its unique structural features and its broad range of applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

66066-67-9

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

7-phenyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C12H9N3O/c16-12-7-10(9-4-2-1-3-5-9)6-11-13-8-14-15(11)12/h1-8H,(H,13,14)

InChI Key

AYIPQDXLIFHGBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=C2)N=CN3

Origin of Product

United States

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